Trimethyl-(6-methylsulfanylpyridin-2-yl)silane
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Overview
Description
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane is an organosilicon compound that features both a methylthio group and a trimethylsilyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for Trimethyl-(6-methylsulfanylpyridin-2-yl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions or strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride), strong bases (e.g., sodium hydride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl-(6-methylsulfanylpyridin-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive methylthio and trimethylsilyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)pyridine: Lacks the methylthio group, making it less versatile in certain reactions.
2-(Methylthio)pyridine: Lacks the trimethylsilyl group, which limits its reactivity in some contexts.
Uniqueness
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane is unique due to the presence of both the methylthio and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
CAS No. |
199273-59-1 |
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Molecular Formula |
C9H15NSSi |
Molecular Weight |
197.37 g/mol |
IUPAC Name |
trimethyl-(6-methylsulfanylpyridin-2-yl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
DXPJMFNPVFXSIY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Synonyms |
Pyridine, 2-(methylthio)-6-(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
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